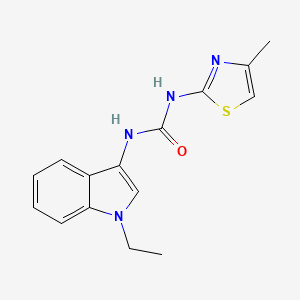
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as EIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EIU is a kinase inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In
Mécanisme D'action
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea works by inhibiting specific kinases involved in various cellular processes. Specifically, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea targets kinases such as c-Met, VEGFR, and FGFR, which are involved in cell proliferation, survival, and angiogenesis. By inhibiting these kinases, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea can prevent the growth and survival of cancer cells and reduce inflammation in immune cells. In addition, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been shown to have neuroprotective effects by inhibiting kinases involved in neuronal survival and function.
Biochemical and Physiological Effects
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has a range of biochemical and physiological effects, depending on the specific kinase it targets. In cancer cells, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In immune cells, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been shown to reduce inflammation and inhibit immune cell activation. In neurons, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been shown to have neuroprotective effects by promoting neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has several advantages for use in lab experiments. It is a highly specific kinase inhibitor, meaning it can target specific cellular processes without affecting others. It has also been shown to have low toxicity in cells and animals, making it a safe tool for research. However, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea does have limitations, such as its relatively short half-life and limited solubility in water. These limitations must be taken into account when designing experiments using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea.
Orientations Futures
There are several future directions for research using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea. One area of interest is in the development of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea analogs with improved pharmacokinetic properties. Another area of interest is in the use of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, or 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, is a promising tool for scientific research. Its specificity as a kinase inhibitor and range of biochemical and physiological effects make it a valuable tool for investigating various cellular processes. Further research is needed to fully understand the potential applications of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea and its analogs in cancer research, immunology, and neuroscience.
Méthodes De Synthèse
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-(1H-indol-3-yl)ethanone, followed by the addition of 4-methyl-2-thiazolylamine. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, making it a reliable source of the compound for scientific research.
Applications De Recherche Scientifique
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. In immunology, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been used to study the role of kinases in immune cell signaling and activation. In neuroscience, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been shown to have potential applications in the treatment of neurodegenerative diseases by targeting specific kinases involved in neuronal survival and function.
Propriétés
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-19-8-12(11-6-4-5-7-13(11)19)17-14(20)18-15-16-10(2)9-21-15/h4-9H,3H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIAUIDIQIUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

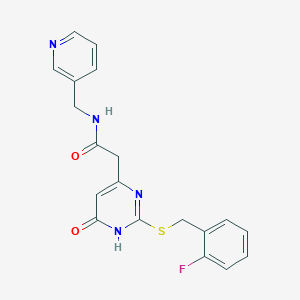


![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)
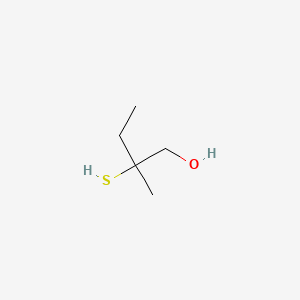
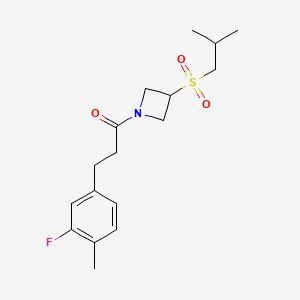

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B2948315.png)
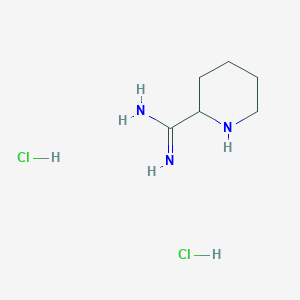
![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)
![2-(4-Phenyl-thiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2948321.png)